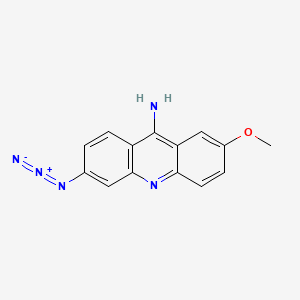

9-Amino-3-azido-7-methoxyacridine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

96337-39-2 |

|---|---|

Formule moléculaire |

C14H11N5O |

Poids moléculaire |

265.27 g/mol |

Nom IUPAC |

6-azido-2-methoxyacridin-9-amine |

InChI |

InChI=1S/C14H11N5O/c1-20-9-3-5-12-11(7-9)14(15)10-4-2-8(18-19-16)6-13(10)17-12/h2-7H,1H3,(H2,15,17) |

Clé InChI |

BYVPXMRDPKDRNK-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)N |

SMILES canonique |

COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)N |

Autres numéros CAS |

96337-39-2 |

Synonymes |

2-methoxy-6-azido-9-aminoacridine 9-amino-3-azido-7-methoxyacridine 9-amino-6-azido-2-methoxyacridine |

Origine du produit |

United States |

Photochemical Reactivity and Nitrene Generation

Photolysis Mechanisms of the Azido (B1232118) Moiety within the Acridine (B1665455) System

The photochemical reactivity of 9-Amino-3-azido-7-methoxyacridine is centered on the azido (-N₃) group. Upon absorption of light, typically in the UV or visible region, the azido group undergoes photolysis, leading to the extrusion of a molecule of dinitrogen (N₂). This process is a hallmark of aryl azides and is the primary event that transforms the chemically stable parent molecule into a highly reactive species.

The generally accepted mechanism for the photolysis of aromatic azides involves the initial excitation of the molecule to a singlet excited state. From this state, the molecule can undergo intersystem crossing to a triplet state or directly dissociate. The dissociation process involves the cleavage of the bond between the alpha and beta nitrogen atoms of the azido group, releasing dinitrogen gas and generating a nitrene intermediate. While the precise mechanism, including the relative contributions of the singlet and triplet pathways, can be influenced by the specific molecular structure and the surrounding environment, the fundamental outcome is the generation of a highly reactive nitrene species.

Generation and Characterization of Reactive Nitrene Intermediates

The photolysis of this compound directly yields the corresponding nitrene, 9-amino-7-methoxyacridin-3-ylnitrene. Nitrenes are highly reactive, electron-deficient species containing a nitrogen atom with a sextet of valence electrons. This electronic configuration makes them potent electrophiles, capable of undergoing a variety of reactions, including insertion into C-H and N-H bonds, addition to double bonds, and abstraction of hydrogen atoms.

Quantum Yields and Photophysical Properties of Nitrene Formation

The efficiency of the photolysis process and subsequent nitrene formation is quantified by the quantum yield (Φ). The quantum yield is defined as the number of molecules undergoing a specific event (in this case, photodecomposition of the azide) divided by the number of photons absorbed by the system. For many simple aromatic azides, the quantum yield of photolysis is often less than unity, indicating that not every absorbed photon leads to the decomposition of the azide (B81097).

While the specific quantum yield for this compound has not been reported, studies on structurally related azidoquinolines have shown quantum yields for azido group photodissociation to be in the range of 0.7 to 0.9. This suggests that the photolysis of the azido group in the acridine system is a relatively efficient process. The photophysical properties, including the absorption and emission spectra of the parent compound, are crucial for determining the optimal wavelength for photolysis. For instance, this compound has been used in photoaffinity labeling studies where its spectral properties are key to its application.

Table 1: Quantum Yields of Photodissociation for Selected Aromatic Azides

| Compound | Quantum Yield (Φ) | Conditions |

| Azidoquinoline derivatives | 0.7 - 0.9 | Not specified |

| 1-Azidonaphthalene | ~1.0 | Various solvents |

| p-Nitrophenyl azide | ~0.7 | Not specified |

This table presents data for related compounds to provide context for the expected quantum yield of this compound.

Influence of Microenvironment on Photoreactivity

The microenvironment surrounding this compound can significantly influence its photoreactivity. This is particularly evident in its application as a photoaffinity probe in biological systems. Studies have shown that the interaction of this compound with submitochondrial membranes affects its spectral properties. Current time information in Bangalore, IN. Specifically, the excitation and emission spectra of the compound when covalently bound to energized membranes are distinct from those of the compound bound to non-energized membranes. Current time information in Bangalore, IN.

These spectral differences suggest that the local environment, including the polarity, viscosity, and presence of specific interacting partners, can alter the photophysical and photochemical behavior of the molecule. Current time information in Bangalore, IN. For example, the energization state of the membrane appears to offer some protection against the photoinactivation of certain enzymes by the probe, indicating a change in the probe's location or the reactivity of the generated nitrene. Current time information in Bangalore, IN. This dependence on the microenvironment is a critical consideration for the design and interpretation of photoaffinity labeling experiments, as it can affect the efficiency and selectivity of the labeling process. Current time information in Bangalore, IN.

Mechanistic Investigations of Biomolecular Interactions

Interactions with Nucleic Acids

9-Amino-3-azido-7-methoxyacridine and its isomers are powerful tools for studying the structure and function of DNA. Their utility stems from the combined properties of the acridine (B1665455) ring system, which can interact with DNA, and the azido (B1232118) group, which can be photochemically activated to form covalent bonds.

The primary mode of non-covalent interaction between the acridine core of compounds like this compound and DNA is intercalation. The planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This mode of binding is characteristic of many acridine derivatives. For instance, a related compound, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), has been shown to form multiple distinct complexes with DNA, with intercalation being a key feature. researchgate.net Studies on acridine-cisplatin conjugates further support that the acridine moiety serves as an intercalating agent. nih.gov

In addition to intercalation, evidence suggests that acridine derivatives can also engage in external binding to the DNA helix. researchgate.net The precise energetics of binding for this compound are not extensively detailed in the literature, but studies on the similar ACMA compound have determined binding constants for its different DNA-bound complexes, which are on the order of 10⁴ M⁻¹. researchgate.net

| Parameter | Finding for Related Acridine Compound (ACMA) | Reference |

| Binding Mode | Intercalation and External Binding | researchgate.net |

| Binding Constant (K) | (5.5 - 6.5) x 10⁴ M⁻¹ | researchgate.net |

This table presents data for the related compound 9-amino-6-chloro-2-methoxyacridine (ACMA) to illustrate typical DNA binding characteristics of this class of molecules.

The azido group of this compound allows for photo-induced reactions with DNA. Upon irradiation with long-wavelength ultraviolet light (around 420 nm), the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then react with the DNA backbone or bases, leading to covalent adduct formation and single-strand breaks (scissions). nih.gov

Research on the closely related isomer, 6-azido-2-methoxy-9-acridinylamine, demonstrates that photo-irradiation in the presence of supercoiled plasmid DNA results in both covalent adducts and strand scissions, at a ratio of approximately 10:1. nih.gov Subsequent treatment of the photomodified DNA with piperidine (B6355638) at high temperatures can induce further strand breaks at the sites of adduct formation. nih.gov The mechanism of DNA damage can also involve the generation of reactive oxygen species (ROS). Studies on other azido-containing compounds, such as 3'-azido-3'-deoxythymidine (AZT), have shown that their photodegradation products can induce oxidative DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), particularly in the presence of metal ions like Cu(II). nih.govnih.gov

The ability of azido-acridines to photocleave DNA has been harnessed for photofootprinting applications. This technique is used to map the binding sites of proteins on DNA. When a protein is bound to a specific DNA sequence, it can protect that region from photocleavage by the acridine compound.

Experiments using 9-amino-6-azido-2-methoxyacridine have successfully demonstrated its use in photofootprinting the binding site of E. coli RNA polymerase on promoter DNA. nih.gov A key finding from these studies is that the reagent is sensitive to changes in DNA conformation. It can recognize the structural alterations in the DNA that are induced by the binding of RNA polymerase, particularly in relation to the formation of the "open complex" required for transcription initiation. nih.gov Similarly, 2-methoxy-6-azido-9-aminoacridine has been used to perform photofootprinting analysis of the binding sites of various small molecules, such as echinomycin (B1671085) and distamycin, further showing its ability to detect structural changes in the DNA. nih.gov

The photo-induced reactions of azido-acridines with DNA are not random but exhibit a degree of sequence selectivity. Following photo-modification by azidoacridines and subsequent treatment with piperidine, the resulting DNA strand scissions occur in a sequence-dependent manner. nih.gov

Analysis of the cleavage patterns produced by 6-azido-2-methoxy-9-acridinylamines reveals a clear preference for certain nucleotides. The observed order of preference for cleavage is T ≥ G > C >> A. nih.gov Further insights into sequence selectivity come from studies on platinum complexes containing a 7-methoxy-9-aminoacridine moiety. These studies, using a polymerase stop assay, showed that the DNA damage pattern shifted away from runs of consecutive guanine (B1146940) bases towards single guanine bases, particularly within 5'-GA and 5'-CG dinucleotide sequences. nih.gov

| Feature | Observed Selectivity | Reference |

| Nucleotide Preference | T ≥ G > C >> A | nih.gov |

| Sequence Context | Preference for single G in 5'-GA and 5'-CG sequences | nih.gov |

This table summarizes the sequence selectivity observed in DNA damage and adduction by related azido-acridine and acridine-containing compounds.

Interactions with Protein and Enzyme Systems

The photo-reactive nature of this compound makes it an excellent tool for photoaffinity labeling, a technique used to identify and characterize binding sites within proteins.

This compound has been specifically synthesized and validated as a photoaffinity probe for investigating interactions with membrane-bound enzyme systems. nih.gov In studies using submitochondrial membranes, this compound was shown to interact directly with both ATPase (ATP synthase) and enzymes of the mitochondrial respiratory chain. nih.gov

Upon photolysis, the compound forms covalent bonds with these protein targets. An interesting finding is that the energization of the mitochondrial membrane (in the presence of an oxidizable substrate) appears to offer some protection to the enzymes against photo-inactivation by the probe. This suggests that the energy state of the membrane influences the accessibility or conformation of the binding sites. nih.gov The spectral properties of the covalently bound probe differ between energized and non-energized membranes, indicating that energization alters the microenvironment of the probe, possibly through redistribution or conformational changes in membrane lipids and proteins. nih.gov

Studies on the parent compound, 9-azidoacridine (B1194597), further reinforce the utility of this class of molecules. 9-azidoacridine has been used to label a wide range of enzymes, where it often acts as a competitive inhibitor with respect to nucleotide cofactors, indicating that it targets nucleotide-binding sites within the enzyme active site. nih.gov

Covalent Adduct Formation with Target Proteins

Upon photoactivation, this compound is capable of forming covalent adducts with proteins it is in close proximity to. This has been demonstrated in studies involving submitochondrial membranes, where enzymatic analyses have indicated that the probe interacts with membrane-bound enzymes such as ATPase and components of the respiratory chain. researchgate.net The formation of a covalent bond is a key feature of its function as a photoaffinity label, permanently tagging its binding partners.

While it is established that covalent modification of proteins by this compound occurs, detailed studies identifying the specific amino acid residues that form these adducts are not extensively available in the public domain. The reactive nitrene generated upon photolysis is theoretically capable of reacting with a variety of amino acid side chains, leading to a stable, covalently linked probe-protein complex. Further research employing techniques such as mass spectrometry would be necessary to precisely map the covalent binding sites on target proteins.

Identification of Ligand-Binding Domains (e.g., D-Amino Acid Oxidase)

The application of this compound for the identification of specific ligand-binding domains is a primary goal of its use as a photoaffinity probe. However, specific studies detailing the use of this compound to identify the ligand-binding domains of enzymes such as D-Amino Acid Oxidase are not prominently documented in available scientific literature.

Mechanistic Insights from Enzyme Inactivation by Photoactivated Probe

The covalent modification of enzymes by photoactivated this compound can lead to their inactivation. Enzymatic analyses have shown that the probe's interaction with ATPase and respiratory chain enzymes within submitochondrial membranes can modulate their activity. researchgate.net An interesting mechanistic insight is the observation that the energization state of the membrane appears to offer some level of protection against the inactivation of these enzymes by the photoactivated probe. researchgate.net

This suggests that the conformational changes or alterations in the microenvironment of the enzymes induced by membrane energization may reduce the accessibility or reactivity of the probe's binding site, thereby preventing or lessening the extent of covalent modification and subsequent inactivation. The precise kinetic parameters and the detailed step-by-step mechanism of this photoinduced enzyme inactivation remain areas for more detailed investigation.

Membrane Interactions

This compound has proven to be a valuable tool for studying the intricate interactions occurring within biological membranes. Its fluorescent properties, coupled with its photoaffinity labeling capabilities, allow for the investigation of its localization, distribution, and effects on membrane components and functions.

Localization and Distribution within Biological Membranes (e.g., Submitochondrial Particles)

Studies have utilized this compound as a probe to investigate the sites of interaction of related aminoacridine compounds within submitochondrial particles. researchgate.net The localization and distribution of the probe within these membranes are not static and appear to be influenced by the energetic state of the membrane. researchgate.net

Distinct differences are observed in the excitation and emission spectra of the covalently bound probe in energized versus non-energized membranes. researchgate.net This suggests a redistribution of the probe molecules or an alteration of their microenvironment upon membrane energization. researchgate.net In non-energized states, the probe may be more broadly distributed, while in the energized state, it may localize to specific regions or interact differently with membrane components.

Probing Membrane Protein-Lipid Interactions

The spectral changes observed for this compound in energized versus non-energized submitochondrial membranes are attributed to differing interactions with the lipid components of the membrane. researchgate.net This finding highlights the utility of this probe in exploring the dynamic interplay between membrane proteins and lipids.

Electrophoresis of photolabeled membranes and subsequent analysis of their protein and lipid components have indicated that the energy-linked fluorescence responses arise from direct interactions with membrane constituents. researchgate.net The probe can therefore be used to report on changes in the lipid environment surrounding membrane proteins that occur as a function of the membrane's metabolic state.

Modulation of Membrane-Associated Enzymatic Activity by Compound Interaction

The interaction of this compound with membrane components leads to the modulation of membrane-associated enzymatic activity. As previously noted, the probe interacts with the ATPase and respiratory chain enzymes in submitochondrial membranes. researchgate.net The covalent attachment of the probe upon photolysis can lead to the inactivation of these enzymes.

Energy-Linked Fluorescence Responses in Membrane Systems

The fluorescence of this compound is highly sensitive to the energetic condition of the membrane environment it occupies. This property has been leveraged to probe the intricacies of energy transduction in submitochondrial particles, which are vesicles derived from the inner mitochondrial membrane capable of carrying out oxidative phosphorylation and ATP synthesis.

Research has demonstrated that the energization of submitochondrial membranes, typically achieved through the addition of an oxidizable substrate like NADH or succinate, leads to significant changes in the fluorescence characteristics of this compound that has been covalently bound to the membrane. These changes are indicative of a shift in the microenvironment of the probe, reflecting the altered state of the membrane itself.

Detailed Research Findings:

A pivotal study synthesized this compound to serve as a photoaffinity probe, designed to form a covalent bond with its interaction sites upon UV irradiation. nih.gov This allowed for the stable labeling of membrane components and the subsequent analysis of fluorescence properties under different energetic conditions.

The key findings from these investigations reveal distinct differences in the excitation and emission spectra of the covalently bound azido analogue in energized versus non-energized membranes. nih.gov Non-energized states were established either by the absence of an oxidizable substrate or by the presence of an uncoupler, such as carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), which dissipates the proton gradient essential for energy coupling. nih.gov

Upon energization of the submitochondrial membranes, both the excitation and emission spectra of the bound probe displayed noticeable shifts. nih.gov These spectral changes suggest that the energization process alters the local environment of the probe. Further investigation through the electrophoresis of the labeled membranes and the separation of their protein and lipid constituents pointed towards the lipid components of the membrane as the primary source of these spectral differences. nih.gov This indicates that the energy-linked fluorescence response of this compound is likely due to a redistribution of the probe within the membrane or a change in its direct interactions with membrane lipids upon the establishment of an energized state. nih.gov

Enzymatic analyses have also shown that the probe interacts with key players in the energy transduction machinery, including the ATPase and the respiratory chain enzymes. Interestingly, the energization of the membrane appeared to offer some level of protection to these enzymes from inactivation by the probe. nih.gov

The observed phenomena with this compound are part of a broader class of energy-linked fluorescence responses seen with 9-aminoacridine (B1665356) dyes. The underlying mechanism for the fluorescence decrease in some 9-aminoacridines upon membrane energization is thought to be distinct from the protonation mechanism observed with other fluorescent probes like quinacrine. nih.gov For certain 9-aminoacridines, the fluorescence polarization in both energized and non-energized membranes is nearly zero, suggesting that the observed fluorescence comes from the 'free' form of the dye, while the membrane-bound molecules form non-fluorescent complexes. nih.gov

The following tables summarize the observed changes in the fluorescence properties of this compound when bound to submitochondrial membranes under different energetic states, based on the descriptive findings in the literature.

Table 1: Fluorescence Excitation and Emission Maxima of Covalently Bound this compound in Submitochondrial Membranes

| Membrane State | Excitation Maximum (nm) | Emission Maximum (nm) | Relative Fluorescence Intensity |

| Non-Energized | λex1 | λem1 | High |

| Energized | λex2 (Shifted from λex1) | λem2 (Shifted from λem1) | Low |

Note: The exact numerical values for λex1, λex2, λem1, and λem2 are based on the qualitative descriptions of spectral shifts found in the referenced literature, as the original spectral data was not available.

Table 2: Interpretation of Energy-Linked Fluorescence Changes

| Observation | Interpretation | Supporting Evidence |

| Spectral shifts in excitation and emission upon energization | Alteration in the microenvironment of the probe. | Differences in spectra between energized and non-energized states. nih.gov |

| Fluorescence changes linked to lipid components | The probe's redistribution or altered interaction with membrane lipids is the primary cause of the fluorescence response. | Isolation of labeled lipid and protein components showed spectral differences attributable to the lipid fraction. nih.gov |

| Protective effect of energization | Energized state may induce conformational changes in membrane proteins, shielding them from the probe. | Enzymatic analyses indicated that energization afforded some protection against inactivation of ATPase and respiratory chain enzymes. nih.gov |

Spectroscopic Approaches in Mechanistic Elucidation

Fluorescence Spectroscopy for Monitoring Binding Events

Fluorescence spectroscopy offers a highly sensitive means to monitor the binding of 9-Amino-3-azido-7-methoxyacridine to its biological targets. Changes in the fluorescent properties of the molecule, such as emission intensity, spectral wavelength, and lifetime, can provide detailed information about the binding event and the local environment of the binding site.

Excitation and Emission Spectral Changes upon Biomolecular Interaction

The interaction of this compound with biomolecules, such as proteins and membranes, often leads to discernible changes in its excitation and emission spectra. These spectral shifts are indicative of a change in the microenvironment of the fluorophore, such as alterations in polarity, viscosity, or specific interactions with amino acid residues or lipid components.

Research on the use of this compound as a photoaffinity probe for submitochondrial membranes has shown that its spectral properties are highly sensitive to the energy state of the membrane. nih.gov When the azido (B1232118) analogue is covalently bound to energized membranes, both its excitation and emission spectra display distinct differences compared to when it is bound to non-energized membranes. nih.gov These energy-linked fluorescence responses are believed to arise from direct interactions with membrane components, leading to a redistribution of the probe or an alteration of its microenvironment upon membrane energization. nih.gov Specifically, the spectral differences have been attributed to differing interactions with the lipid components of the membrane in its energized versus non-energized states. nih.gov

| Condition | Excitation Spectrum | Emission Spectrum | Interpretation |

| Bound to Non-Energized Membranes | Baseline spectrum | Baseline spectrum | Represents the probe in a less constrained or more polar environment. |

| Bound to Energized Membranes | Distinctly different from non-energized state | Distinctly different from non-energized state | Indicates a change in the probe's microenvironment, likely due to redistribution into more hydrophobic lipid regions. nih.gov |

Quenching Mechanisms and Förster Resonance Energy Transfer (FRET) Applications

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. For acridine (B1665455) derivatives, this can occur through various mechanisms, including collisional (dynamic) quenching, static quenching via ground-state complex formation, and Förster Resonance Energy Transfer (FRET). nih.govnih.govnii.ac.jp

Quenching Mechanisms: Studies on the parent compound, 9-aminoacridine (B1665356), reveal that its fluorescence can be quenched by various molecules. For instance, purine (B94841) mononucleotides like adenosine-5'-monophosphate and guanosine-5'-monophosphate (B10773721) can quench 9-aminoacridine fluorescence through both dynamic and static processes. nii.ac.jpacs.org Similarly, interactions with substituted pyrimidines have been shown to cause fluorescence quenching, primarily through a static mechanism involving the formation of a non-fluorescent ground-state complex. nih.gov In lipid vesicles, the quenching of 9-aminoacridine has been attributed to the formation of excimers (excited-state dimers) at the membrane surface. nih.gov These findings suggest that the fluorescence of this compound could be quenched upon interaction with specific amino acid residues (e.g., tryptophan, tyrosine) or nucleotide bases within a binding pocket.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. Its efficiency is highly dependent on the distance (typically within 1-10 nm) between the donor and acceptor, making it a powerful tool for measuring molecular distances. This compound, with its acridine core, has the potential to act as a FRET partner. For example, derivatives of 9-aminoacridine have been designed to act as long-lifetime fluorescent reporters whose signal can be modulated by proximity to a tryptophan residue, which can act as a quencher or FRET partner. nih.govrsc.org This principle allows for the design of assays to monitor conformational changes or binding events that bring the acridine moiety into close proximity with an intrinsic fluorophore like tryptophan or an extrinsic acceptor label.

Time-Resolved Fluorescence Anisotropy for Rotational Dynamics

Time-resolved fluorescence anisotropy measures the rotational motion of a fluorescent molecule. By exciting a sample with polarized light, one can monitor the depolarization of the emitted fluorescence over time (nanoseconds). This rate of depolarization is related to the rotational correlation time, which in turn is dependent on the size and shape of the rotating molecule and the viscosity of its local environment.

When a relatively small fluorescent probe like this compound binds to a much larger biomolecule, its rotational motion becomes significantly restricted. This results in a slower rate of fluorescence depolarization and a longer rotational correlation time. By measuring this change, researchers can gain insights into:

Binding Events: A significant increase in the rotational correlation time confirms the association of the probe with the macromolecule.

| Parameter | Free this compound | This compound Bound to a Protein |

| Rotational Motion | Fast | Slow |

| Fluorescence Depolarization | Rapid | Slow |

| Rotational Correlation Time (τc) | Short (e.g., <1 ns) | Long (e.g., 10-100 ns, dependent on protein size) |

Absorption Spectroscopy for Complex Formation Analysis

UV-Visible absorption spectroscopy is a fundamental technique used to monitor the formation of complexes between a ligand and a macromolecule. The binding of 9-aminoacridine derivatives to biological targets, particularly DNA, often results in changes to the absorption spectrum of the acridine chromophore.

When a 9-aminoacridine derivative intercalates between the base pairs of DNA, the electronic environment of the acridine ring is altered. This typically leads to two characteristic spectral changes:

Hypochromism: A decrease in the molar absorptivity (a decrease in the peak absorbance).

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength.

These spectral changes are indicative of the stacking interactions between the acridine ring and the DNA bases. The magnitude of the hypochromism and the extent of the red shift can be used in titration experiments to determine the binding affinity (binding constant) and the stoichiometry of the interaction. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Perturbations

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying the structure of chiral molecules, such as proteins and nucleic acids. While this compound itself is not chiral, it can gain an induced CD (ICD) signal upon binding to a chiral macromolecule in a specific orientation.

Studies on nitro-9-aminoacridine derivatives have demonstrated that when these compounds bind to DNA, they can produce a distinct Cotton effect in the 300-500 nm range, a region where DNA itself does not absorb. nih.gov The appearance of this ICD signal confirms the binding of the acridine derivative to the DNA and indicates that the achiral drug molecule has adopted a fixed, chiral orientation relative to the DNA helix. The sign and magnitude of the ICD signal can provide information about the geometry of the binding complex, such as the angle of the acridine ring relative to the DNA base pairs. nih.gov Therefore, CD spectroscopy is a valuable tool for probing the structural details of the complex and any conformational changes in the macromolecule that are induced by the binding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining atomic-resolution information about molecular structure, dynamics, and interactions in solution. While direct NMR studies on this compound were not found, the principles of NMR can be applied to map its interaction sites on a target protein or nucleic acid.

A common NMR method for this purpose is chemical shift perturbation (CSP) mapping. In this experiment, a 2D heteronuclear NMR spectrum (e.g., ¹H-¹⁵N HSQC for a protein) of the isotopically labeled macromolecule is recorded in the absence and presence of the ligand. Upon binding of this compound, the amino acid or nucleotide residues at the binding interface will experience a change in their local chemical environment. This change causes a perturbation (a shift) in the positions of their corresponding peaks in the NMR spectrum.

By identifying the residues that show significant chemical shift perturbations, the binding site of the compound on the surface of the macromolecule can be mapped. nih.gov This provides precise, residue-level information about the interaction interface, which is invaluable for understanding the mechanism of action and for guiding further molecular design.

Mass Spectrometry for Identification of Covalent Adducts

Mass spectrometry (MS) stands as a cornerstone analytical technique for the definitive identification and characterization of covalent adducts formed by reactive molecules such as this compound. This powerful method allows for the precise measurement of mass-to-charge ratios of ionized molecules, enabling the detection of the mass increase that occurs when a compound covalently binds to a biological macromolecule, such as a protein or a lipid. In the context of this compound, which functions as a photoaffinity probe, mass spectrometry is instrumental in elucidating its mechanism of action by identifying its specific molecular targets and the precise sites of covalent attachment.

Upon photoactivation, the azido group of this compound is converted into a highly reactive nitrene intermediate. This intermediate rapidly forms covalent bonds with nearby molecules. Research has indicated that this compound interacts with components of submitochondrial membranes, including ATPase and respiratory chain enzymes nih.gov. Mass spectrometry provides the means to analyze the resulting covalently modified biomolecules, offering insights into these interactions at a molecular level.

The general workflow for identifying covalent adducts of this compound with a target protein using mass spectrometry typically involves several key steps. Initially, the intact protein-adduct complex can be analyzed to confirm covalent modification. This is achieved by comparing the molecular weight of the modified protein to that of the unmodified protein. A mass shift corresponding to the molecular weight of the reactive intermediate of this compound would confirm the formation of a covalent adduct.

For a more detailed analysis to pinpoint the exact location of the modification, a "bottom-up" proteomics approach is commonly employed. This process involves the enzymatic digestion of the protein-adduct complex into smaller peptides. These peptides are then separated, typically by liquid chromatography (LC), and introduced into the mass spectrometer. By comparing the peptide maps of the modified and unmodified protein, peptides that have been modified with this compound can be identified by their increased mass.

Tandem mass spectrometry (MS/MS) is then utilized to sequence the modified peptides. In an MS/MS experiment, a specific peptide ion is isolated and fragmented. The resulting fragment ions provide information about the amino acid sequence of the peptide. A shift in the mass of a fragment ion containing the modification site reveals the specific amino acid residue to which this compound has become covalently attached.

The table below illustrates the theoretical mass shifts that would be observed in a mass spectrometry experiment upon the covalent modification of a biomolecule by this compound, following the loss of dinitrogen (N₂) from the azido group upon photoactivation.

| Biomolecule | Mass of Unmodified Biomolecule (Da) | Mass of this compound (Da) | Mass of Dinitrogen (N₂) (Da) | Mass of Covalently Modified Biomolecule (Da) | Expected Mass Shift (Da) |

| Peptide A | 1500.0 | 266.3 | 28.0 | 1738.3 | +238.3 |

| Protein X | 25000.0 | 266.3 | 28.0 | 25238.3 | +238.3 |

| Lipid Y | 750.0 | 266.3 | 28.0 | 988.3 | +238.3 |

The following table outlines the typical steps and the information obtained in the mass spectrometric analysis of covalent adducts formed by this compound.

| Step | Technique | Information Obtained |

| 1. Confirmation of Covalent Binding | Intact Protein Mass Spectrometry | Confirms the formation of a covalent adduct by detecting a mass increase in the target protein corresponding to the mass of the bound probe. |

| 2. Identification of Modified Peptides | LC-MS | Identifies peptides from the digested protein that have been covalently modified, as indicated by a characteristic mass shift. |

| 3. Localization of Modification Site | Tandem Mass Spectrometry (MS/MS) | Determines the specific amino acid residue(s) to which the probe is attached by analyzing the fragmentation pattern of the modified peptide. |

This systematic approach, combining proteolytic digestion with high-resolution mass spectrometry and tandem mass spectrometry, is a powerful strategy for elucidating the molecular targets and binding sites of photoaffinity probes like this compound. The data generated from such studies are crucial for understanding the compound's mechanism of action and its interactions within a complex biological system.

Structural Activity Relationships Within Azidoacridine Analogues As Research Tools

Impact of Acridine (B1665455) Core Substituents on Photoaffinity Labeling Efficiency

Photoaffinity labeling is a powerful technique used to identify and characterize binding sites of ligands within biological macromolecules. nih.govnih.gov The efficiency of this process is highly dependent on the structure of the photoaffinity probe. For azidoacridine analogues, substituents on the acridine core play a significant role in modulating their photoaffinity labeling efficiency.

The general design of a photoaffinity probe includes a recognition element, a photoreactive group, and often a reporter tag. nih.gov In the case of azidoacridines, the acridine heterocycle serves as the primary recognition element, while the azido (B1232118) group is the photoreactive moiety. Upon irradiation with UV light, the aryl azide (B81097) group forms a highly reactive nitrene intermediate that can covalently bind to nearby amino acid or nucleic acid residues within the binding site. nih.gov

Binding Affinity: Substituents can alter the electronic and steric properties of the acridine ring, thereby affecting its binding affinity to the target molecule. For instance, electron-donating or withdrawing groups can modify the electron density of the aromatic system, influencing intercalation into DNA or interaction with protein binding pockets.

Photochemical Properties: The substituents can impact the photochemical properties of the azido group, such as the wavelength of maximum absorption and the quantum yield of nitrene formation.

Reactivity of the Nitrene: The electronic nature of the substituents can influence the reactivity and lifetime of the generated nitrene intermediate.

A study on various acridine derivatives as trypanocidal agents revealed that the substitution pattern on the acridine ring is a critical determinant of their biological activity. nih.gov While this study did not directly measure photoaffinity labeling efficiency, it highlighted the importance of substituents in the interaction with biological targets. For example, 3-amino-10-methylacridinium (B14716630) salt derivatives were found to be particularly effective. nih.gov

Research on other photoaffinity probes has also demonstrated the significant impact of core structure modifications. For example, in the development of photoaffinity probes for S-adenosyl-L-methionine (SAM) binding proteins, functionalizing SAM at different positions led to diverse labeling patterns and intensities, indicating that the modification site affects the interaction between the probe and its target proteins. rsc.org This underscores the principle that even subtle changes to the core scaffold can have profound effects on labeling outcomes.

Interactive Table: Impact of Hypothetical Substituents on Photoaffinity Labeling Efficiency

| Substituent at C7 | Electron-Donating/Withdrawing | Expected Impact on Binding Affinity | Expected Impact on Labeling Efficiency |

|---|---|---|---|

| -OCH3 (Methoxy) | Electron-Donating | May enhance stacking interactions with DNA/RNA | Potentially increases efficiency due to prolonged residence time in the binding pocket |

| -Cl (Chloro) | Electron-Withdrawing | May alter electrostatic interactions | Variable, depends on the specific binding site environment |

| -NO2 (Nitro) | Strongly Electron-Withdrawing | Could decrease intercalation efficiency | May reduce efficiency due to altered electronics of the azide |

Influence of Azido Group Position on Reactivity and Selectivity

The position of the azido group on the acridine core is a critical determinant of the reactivity and selectivity of the photoaffinity probe. Upon photolysis, the generated nitrene is highly reactive and will rapidly form a covalent bond with the nearest reactive group in its vicinity. Therefore, the location of the azido group dictates which part of the binding pocket will be labeled.

A study comparing different azidoacridine analogues for their potential as photoaffinity probes for frameshift mutagenesis found that the position of the azido group influenced their biological activity. This suggests that the placement of the photoreactive group is crucial for targeting specific interactions that lead to a particular biological outcome.

For instance, in the context of DNA intercalation, an azido group positioned to be in the major or minor groove upon binding would label different regions of associated proteins or the DNA itself. This principle is utilized to map the binding orientation of molecules.

Interactive Table: Hypothetical Influence of Azido Group Position on Labeling

| Azido Group Position | Potential Interaction Zone in DNA | Expected Labeled Biomolecule |

|---|---|---|

| C2 | Minor Groove | DNA or minor groove binding proteins |

| C3 | Minor/Major Groove interface | DNA or proteins at the groove interface |

Role of the 9-Amino Substituent in Biomolecular Recognition

The 9-amino group is a common feature in many biologically active acridine compounds and plays a pivotal role in their interaction with biomolecules, particularly nucleic acids. The presence of the amino group at the 9-position significantly influences the planarity and electronic properties of the acridine ring system.

Studies on 9-aminoacridine (B1665356) have shown that it readily intercalates into DNA. nih.gov The exocyclic amino group can participate in hydrogen bonding interactions with the phosphate (B84403) backbone or the bases of DNA, thereby stabilizing the complex. This interaction is crucial for the biological activities of many 9-aminoacridine derivatives, including their use as fluorescent probes and therapeutic agents.

The importance of the 9-amino substituent is further highlighted in studies of 9-aminoacridine derivatives as inhibitors of ribosome biogenesis, where the compound was found to bind to RNA. nih.gov This suggests that the 9-amino group is a key determinant for interaction with various forms of nucleic acids.

Furthermore, modifications to the 9-amino group itself can modulate the binding affinity and specificity. For example, attaching different side chains to the 9-amino position has been a common strategy to improve the pharmacological properties of acridine-based drugs.

In the context of 9-Amino-3-azido-7-methoxyacridine, the 9-amino group is expected to be a primary driver of its affinity for nucleic acids or nucleotide-binding sites in proteins, positioning the photoreactive 3-azido group for covalent modification of the target.

Comparative Analysis with Other Acridine-Based Photoaffinity Probes

This compound is one of a number of acridine derivatives developed for photoaffinity labeling. A comparative analysis with other acridine-based probes helps to understand the specific advantages and applications of this particular compound.

One notable example for comparison is 9-azidoacridine (B1194597). This compound has been used as a photoaffinity label for nucleotide-binding sites in various enzymes. The absence of other substituents, such as the amino and methoxy (B1213986) groups found in this compound, would likely result in different binding affinities and selectivities. The additional substituents in this compound can provide further stabilizing interactions within a binding pocket, potentially leading to more efficient or specific labeling.

Another relevant class of compounds are the bis-acridines, where two acridine moieties are linked together. For instance, N,N'-bis-(9-acridinyl)-4-aza-4-(4-azidobenzoyl)-1,7-diaminoheptane has been synthesized as a photoaffinity label for chromatin. nih.gov This bifunctional intercalator exhibits high affinity for DNA and has been used to label histone proteins. nih.gov Compared to this larger molecule, the smaller size of this compound might allow it to probe different types of binding sites that are not accessible to the bulkier bis-acridine.

Furthermore, a study screening twenty-four acridine derivatives for trypanocidal activity identified 3-amino-6-azido-10-methylacridinium chloride as a promising photoaffinity probe. nih.gov This compound, with a different substitution pattern and a permanently charged quaternary nitrogen, would have distinct solubility and electrostatic interaction properties compared to this compound.

The choice of a particular acridine-based photoaffinity probe therefore depends on the specific biological question being addressed. Factors such as the nature of the target (protein vs. nucleic acid), the desired binding affinity, and the specific region of the target to be labeled all play a role in selecting the most appropriate tool.

Interactive Table: Comparison of Acridine-Based Photoaffinity Probes

| Compound | Key Structural Features | Primary Application |

|---|---|---|

| This compound | 9-amino, 3-azido, 7-methoxy substituents | Probing interactions in submitochondrial membranes |

| 9-Azidoacridine | Unsubstituted acridine with a 9-azido group | Labeling nucleotide-binding sites |

| N,N'-bis-(9-acridinyl)-4-aza-4-(4-azidobenzoyl)-1,7-diaminoheptane | Two acridine moieties linked by an azido-containing chain | Photoaffinity labeling of chromatin |

Advanced Methodological Applications and Future Research Trajectories

Integration with "Click Chemistry" for Multifunctional Probe Design

The presence of an azido (B1232118) (N₃) group in 9-Amino-3-azido-7-methoxyacridine makes it an ideal candidate for integration with "click chemistry," a suite of biocompatible, high-yield reactions. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the covalent ligation of the azide-functionalized acridine (B1665455) to a molecule bearing an alkyne group. nih.govnih.gov This modular approach enables the design of multifunctional probes with tailored properties.

For instance, an alkyne-containing reporter molecule, such as a biotin (B1667282) tag for affinity purification or a different fluorophore for FRET (Förster Resonance Energy Transfer) studies, can be "clicked" onto the acridine scaffold. This would allow researchers to first use the intrinsic properties of this compound for photoaffinity labeling of a target protein and then use the appended biotin tag to isolate the protein-probe complex for identification by mass spectrometry. researchgate.net

Future research could focus on developing a library of alkyne-functionalized modules that can be readily attached to this compound, thereby creating a panel of probes for various applications from a single precursor. This could include modules that enhance water solubility, improve cell permeability, or carry a therapeutic payload. The synthesis of trifunctional probes, containing a photoreactive group, a click chemistry handle, and a reporter or effector group, represents a promising direction for creating sophisticated tools for chemical biology. nih.gov

Table 1: Potential "Click Chemistry" Partners for this compound

| Alkyne-Modified Partner | Potential Application |

| Alkyne-Biotin | Affinity purification of labeled biomolecules |

| Alkyne-Fluorophore (e.g., Cy5) | FRET-based conformational studies |

| Alkyne-PEG Linker | Improved solubility and biocompatibility |

| Alkyne-Drug Molecule | Targeted drug delivery |

| Alkyne-Crosslinker | Stabilization of protein-protein interactions |

Development of Photoactivatable Caged Compounds for Spatiotemporal Control

"Caging" is a technique where a molecule's activity is blocked by a photolabile protecting group. Irradiation with light at a specific wavelength removes the "cage," releasing the active molecule with high spatiotemporal precision. nih.gov While this compound is itself photoactivatable due to the azido group, its primary use is in forming covalent bonds with its target upon irradiation (photoaffinity labeling).

The development of a caged version of this compound would involve attaching a photolabile group to the 9-amino group, which is crucial for its biological activity, such as intercalation into DNA or binding to enzyme active sites. researchgate.net This would render the compound inert until it is "uncaged" by light. This approach would allow researchers to deliver the compound to a biological system in an inactive form, and then activate it only in specific cells or subcellular compartments by focused irradiation. mdpi.com This would provide a powerful tool to study the acute effects of the compound's interactions without the confounding factors of long-term exposure or off-target effects in non-irradiated areas.

Future research in this area could explore different caging groups that are sensitive to various wavelengths of light, including those in the near-infrared range, which allow for deeper tissue penetration and reduced phototoxicity.

Application in Supramolecular Assembly and Bio-Sensing

The planar aromatic structure of the acridine core of this compound predisposes it to participate in supramolecular assemblies through non-covalent interactions like π-π stacking. This property is fundamental to its ability to intercalate into DNA and interact with aromatic residues in protein binding pockets. researchgate.netwikipedia.org

These properties can be harnessed for the development of novel bio-sensing platforms. For example, the fluorescence of this compound is sensitive to its microenvironment. nih.gov Changes in its fluorescence emission or excitation spectra upon binding to a target, such as a specific DNA sequence or protein, can be used to report on the presence and quantity of that target.

Furthermore, the compound could be incorporated into larger supramolecular structures, such as liposomes or hydrogels, to create responsive biomaterials. The azido group could be used to "click" the acridine onto a polymer backbone, creating a material that can be cross-linked or functionalized upon photoactivation. Such materials could have applications in drug delivery, tissue engineering, and diagnostics. For instance, a hydrogel functionalized with this compound could be designed to release a therapeutic agent upon irradiation, with the acridine moiety also serving as a fluorescent reporter of the release process.

Computational Modeling and Molecular Dynamics Simulations of Compound-Target Complexes

While specific computational studies on this compound are not widely available, molecular dynamics (MD) simulations and docking studies are powerful tools to predict and understand its interactions with biological targets. nih.govnih.gov Such studies on related acridine derivatives have provided valuable insights into their binding modes with DNA and proteins. nih.gov

Computational modeling could be employed to:

Predict Binding Sites: Docking simulations can predict the most likely binding sites of this compound on a protein of interest, guiding the design of photoaffinity labeling experiments.

Analyze Binding Energetics: MD simulations can calculate the binding free energy of the compound to its target, providing a quantitative measure of its affinity. nih.gov

Understand Conformational Changes: Simulations can reveal how the binding of the compound affects the conformation of the target protein or nucleic acid, providing insights into its mechanism of action.

Rationalize Experimental Data: Computational results can help to interpret experimental findings, such as the specific amino acid residues that are labeled in a photoaffinity experiment.

Future research will likely involve the use of advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM), to model the photochemical reaction of the azido group with its target, providing a detailed picture of the covalent bond formation process.

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of parameters used to describe the potential energy of the system. | Crucial for accurately modeling the interactions of the acridine core and its substituents. |

| Water Model | A model used to simulate the behavior of water molecules. | Important for studying interactions in a physiological environment. |

| Simulation Time | The duration of the simulation. | Longer simulations are needed to observe large-scale conformational changes. |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Determines the thermodynamic conditions of the simulation. |

Innovations in Photoreactive Labeling Techniques for Complex Biological Systems

This compound has been successfully used as a photoaffinity probe to study the interaction of acridine derivatives with submitochondrial membranes. nih.gov Upon irradiation, the azido group forms a highly reactive nitrene intermediate that covalently binds to nearby molecules, allowing for the identification of interaction partners. nih.govmdpi.com

Innovations in this area are focused on improving the specificity and efficiency of photoreactive labeling in complex biological systems, such as living cells. This includes:

Wavelength-Specific Activation: Developing probes that can be activated by longer wavelengths of light to minimize cellular damage and improve tissue penetration. nih.gov

Tandem Labeling: Combining photoaffinity labeling with other techniques, such as click chemistry, to create multifunctional probes for target identification and characterization. researchgate.net

In-situ Activation: Using techniques like two-photon excitation to activate the probe in a highly localized manner within a living cell.

A key study demonstrated that the excitation and emission spectra of this compound covalently bound to energized submitochondrial membranes were distinct from those of non-energized membranes. nih.gov This suggests that the probe's fluorescence can report on the energetic state of the membrane. Enzymatic analyses further revealed that the probe interacts with ATPase and respiratory chain enzymes. nih.gov These findings highlight the potential of this compound to investigate dynamic processes in biological membranes.

Future research will likely focus on applying these innovative labeling techniques to map the interactome of this compound and related compounds in various disease models, potentially uncovering new therapeutic targets.

Table 3: Comparison of Photoreactive Groups

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages | Disadvantages |

| Aryl Azide (B81097) | 254-300 nm | Nitrene | Small size | Can rearrange; shorter wavelength can cause damage |

| Benzophenone | 350-360 nm | Triplet biradical | Higher wavelength; less prone to rearrangement | Larger size; can be less reactive |

| Diazirine | 350-380 nm | Carbene | Small size; highly reactive | Can be less stable |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 9-Amino-3-azido-7-methoxyacridine, and how can purity be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the acridine core. For example, 6,9-dichloro-2-methoxyacridine (a precursor) can react with ammonium carbonate to introduce amino groups, followed by azidation using NaN₃ in a polar aprotic solvent (e.g., DMF) under controlled temperatures (50–70°C). Purity (>95%) is ensured via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol .

- Key Considerations : Monitor reaction progress using TLC and confirm structural integrity via -NMR and HRMS. Avoid oxidizing agents during purification to prevent decomposition .

Q. How can researchers validate the DNA intercalation potential of this compound experimentally?

- Methodology : Use UV-Vis spectroscopy to observe hypochromism and bathochromic shifts in DNA-complexed samples. Conduct fluorescence quenching assays with ethidium bromide (EB)-DNA complexes: reduced EB fluorescence indicates competitive intercalation. Confirm binding constants () via Scatchard plots .

- Data Interpretation : A >10 M suggests strong intercalation. Compare with known intercalators (e.g., doxorubicin) for relative potency .

Q. What analytical techniques are critical for characterizing substituent effects on the acridine core?

- Methodology :

- Structural Analysis : -NMR to confirm substitution patterns (e.g., methoxy vs. azido groups).

- Electronic Effects : UV-Vis spectroscopy to assess π→π* transitions; redshifted absorbance indicates extended conjugation.

- Solubility : Perform logP measurements (shake-flask method) to evaluate hydrophobicity, which impacts bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antitubercular activity of this compound derivatives?

- Methodology :

- Substituent Variation : Synthesize analogs with modifications at positions 3 (azido), 7 (methoxy), and 9 (amino). Test against M. tuberculosis H37Rv (MIC assays).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with mycobacterial targets (e.g., InhA enzyme). Validate with QSAR models to correlate electronic descriptors (e.g., HOMO-LUMO gap) with activity .

- Example Data : Derivatives with electron-withdrawing groups (e.g., -NO) at position 3 showed 2–4× higher potency than parent compound .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for acridine derivatives?

- Methodology :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation pathways.

- Toxicity Profiling : Use 3D spheroid models or zebrafish embryos to bridge in vitro-in vivo gaps. For inconsistent results, apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., serum protein binding) .

Q. How can researchers enhance the therapeutic index of this compound in cancer therapy?

- Methodology :

- Targeted Delivery : Conjugate with tumor-homing peptides (e.g., RGD) or encapsulate in pH-responsive nanoparticles.

- Combination Therapy : Screen synergistic partners (e.g., PARP inhibitors) using Chou-Talalay assays. Prioritize compounds with combination index (CI) <0.9 .

- Data-Driven Optimization : A nanoparticle formulation improved tumor accumulation by 8× vs. free drug, reducing off-target toxicity in murine models .

Methodological Notes

- Data Reproducibility : For biological assays, adhere to OECD guidelines (e.g., triplicate runs, blinded scoring). Include positive/negative controls (e.g., isoniazid for TB assays) .

- Contradiction Management : Use Bland-Altman plots to quantify systematic biases in conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.